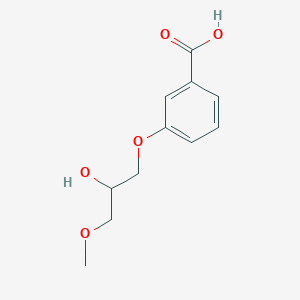![molecular formula C8H10F2O2 B15201036 Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B15201036.png)
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(difluoromethyl)bicyclo[111]pentane-1-carboxylate is a compound that belongs to the class of bicyclo[111]pentane derivatives These compounds are known for their unique three-dimensional structure, which imparts distinct physicochemical properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate typically involves the functionalization of the bicyclo[1.1.1]pentane core. One common method is the carbene insertion into the central bond of bicyclo[1.1.0]butane, followed by nucleophilic or radical addition across the central bond of [1.1.1]propellane . These reactions are often carried out under controlled conditions using specific catalysts to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as catalytic methodologies. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with consistent quality .
化学反応の分析
Types of Reactions
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the difluoromethyl group or other parts of the molecule.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal results .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups .
科学的研究の応用
Methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate has several applications in scientific research:
Biology: The compound can be used in biochemical studies to investigate the effects of difluoromethyl groups on biological systems.
作用機序
The mechanism by which methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate exerts its effects involves its interaction with molecular targets and pathways. The difluoromethyl group can influence the compound’s reactivity and binding affinity to various enzymes and receptors. This interaction can modulate biological pathways, leading to specific physiological effects .
類似化合物との比較
Similar Compounds
Bicyclo[1.1.0]butanes: These compounds share a similar bicyclic structure but differ in the substitution pattern and ring strain.
Bicyclo[1.1.1]pentanes: Other derivatives of bicyclo[1.1.1]pentane with different functional groups can be compared to highlight the unique properties imparted by the difluoromethyl group.
Uniqueness
Methyl 3-(difluoromethyl)bicyclo[11This group can improve the compound’s pharmacokinetic properties, making it a valuable scaffold in drug design .
特性
分子式 |
C8H10F2O2 |
|---|---|
分子量 |
176.16 g/mol |
IUPAC名 |
methyl 3-(difluoromethyl)bicyclo[1.1.1]pentane-1-carboxylate |
InChI |
InChI=1S/C8H10F2O2/c1-12-6(11)8-2-7(3-8,4-8)5(9)10/h5H,2-4H2,1H3 |
InChIキー |
NBZHHAQFGIUEEV-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C12CC(C1)(C2)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


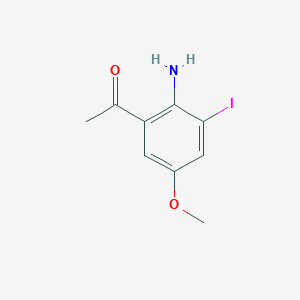
![(1R,3S,4S,5R,6R)-4,6,8-Trihydroxy-3-(4-nitrophenoxy)-2-oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclohexan]-5-yl benzoate](/img/structure/B15200971.png)

![6,7-Dihydro-5H-pyrano[2,3-d]pyrimidin-4-amine](/img/structure/B15200995.png)

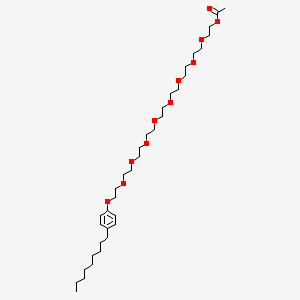
![(1R,3R,5S,6R)-2-Amino-3-fluorobicyclo[3.1.0]hexane-2,6-dicarboxylic acid](/img/structure/B15201010.png)
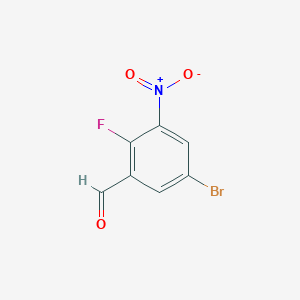

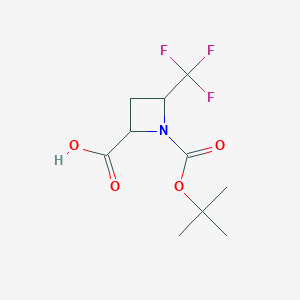
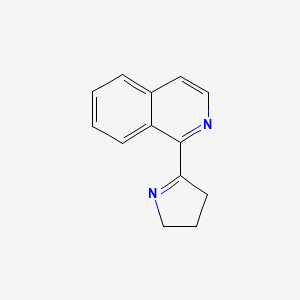
![5-{[(1,1-Dimethylethyl)(diphenyl)silyl]oxy}-1H-benzimidazole](/img/structure/B15201049.png)
![2-(4-Fluorophenyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-amine](/img/structure/B15201056.png)
